molecular formula C9H8F2O2 B1297513 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one CAS No. 178374-78-2

1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one

Cat. No.: B1297513
CAS No.: 178374-78-2
M. Wt: 186.15 g/mol
InChI Key: PJIDRPUAOWTRGM-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H8F2O2. It is known for its potential therapeutic and industrial applications. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, along with a propanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one typically involves the reaction of 3,5-difluorophenol with propanone under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process ensures high yield and purity of the final product, which is essential for its applications in various fields .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3,5-difluoro-4-hydroxybenzoic acid.

    Reduction: Formation of 1-(3,5-difluoro-4-hydroxyphenyl)propan-1-ol.

    Substitution: Formation of various substituted phenylpropanones depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and bioavailability . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Difluoro-2-hydroxyphenyl)ethanone: Similar structure but with an ethanone group instead of a propanone group.

    1-(3,4-Dimethoxyphenyl)propan-1-one: Contains methoxy groups instead of fluorine atoms.

    1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-1-one: Contains both hydroxyl and methoxy groups.

Uniqueness

1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one is unique due to the presence of both fluorine atoms and a hydroxyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3,5-difluoro-4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-8(12)5-3-6(10)9(13)7(11)4-5/h3-4,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIDRPUAOWTRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C(=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334040
Record name 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178374-78-2
Record name 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 178374-78-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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